5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a brominated pyrimidine ring and a piperidine moiety linked via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the brominated pyrimidine coreThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
Uniqueness
5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a brominated pyrimidine ring and a piperidine moiety. This structure imparts specific chemical properties, such as enhanced reactivity in nucleophilic substitution and coupling reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O/c17-13-9-19-16(20-10-13)22-15-5-7-21(8-6-15)11-12-1-3-14(18)4-2-12/h1-4,9-10,15H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFPERZGVXEYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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